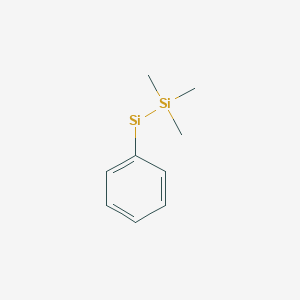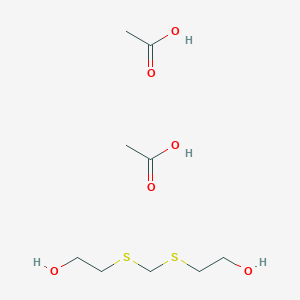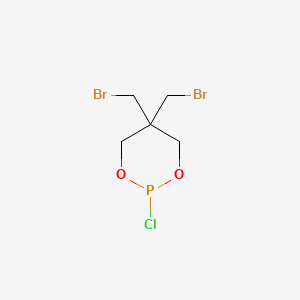
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing oxygen and phosphorus atoms. The compound also features two bromomethyl groups and a chlorine atom attached to the phosphorus atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- typically involves the reaction of a suitable phosphorus precursor with bromomethylating agents under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with formaldehyde and hydrobromic acid to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or ozone are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the bromomethyl groups are replaced by other functional groups.
Oxidation Reactions: The major products include phosphine oxides and other oxidized phosphorus-containing compounds.
Reduction Reactions: The major products are reduced phosphorus species such as phosphines.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The chlorine atom attached to the phosphorus atom also plays a role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-methoxy-: This compound has a methoxy group instead of a chlorine atom, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(4-bromophenoxy)-: The presence of a bromophenoxy group introduces additional functional groups and potential reactivity.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-:
The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
38578-24-4 |
|---|---|
Molekularformel |
C5H8Br2ClO2P |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
5,5-bis(bromomethyl)-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H8Br2ClO2P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2 |
InChI-Schlüssel |
NKWWWOFFAOIWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COP(O1)Cl)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

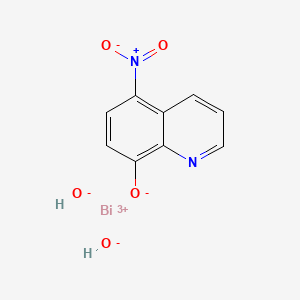
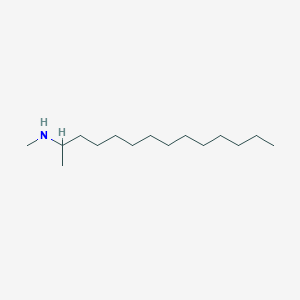

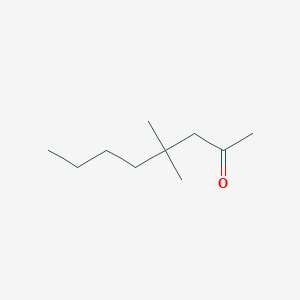

![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
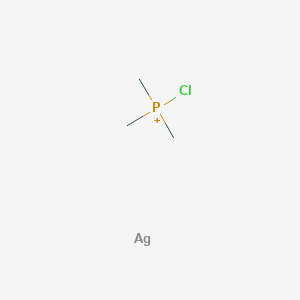
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

